molecular formula C8H4F4O3 B1308154 2-Fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 886497-85-4

2-Fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1308154
CAS No.: 886497-85-4
M. Wt: 224.11 g/mol
InChI Key: CSMVUVGPLMTFIZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4F4O3 and a molecular weight of 224.11 . It is a solid-crystal substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound is a solid-crystal substance at room temperature . It has a boiling point of 89-93°C .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated naphthoic acids and derivatives have been synthesized as part of efforts to develop biologically active compounds with enhanced properties. For example, Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the utility of fluorinated aromatic compounds in medicinal chemistry and the broader chemical synthesis domain (Tagat et al., 2002).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species (hROS), showcasing the application of fluorinated compounds in biochemical and chemical analysis (Setsukinai et al., 2003).

Photoassisted Degradation Studies

Tsukamoto et al. (2019) investigated the degradation of trifluoromethyl benzoic acid isomers in aqueous media under UVC radiation, demonstrating the environmental and chemical stability challenges and degradation pathways of fluorinated chemicals (Tsukamoto et al., 2019).

Fluorination Techniques in Organic Synthesis

Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, contributing to the synthesis of compounds for medicinal and agricultural chemistry (Schmitt et al., 2017).

Enhancing UV Stability of Molecules

Praveen and Ojha (2012) systematically investigated the photoresponsive behavior of fluorinated liquid crystals, providing insights into how fluorination can enhance UV stability and conductivity of materials (Praveen & Ojha, 2012).

Safety and Hazards

2-Fluoro-5-(trifluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVUVGPLMTFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397336
Record name 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-85-4
Record name 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-85-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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